

Cyclo(Ile-Val): A Technical Guide to a Bioactive Cyclic Dipeptide

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Compound of Interest

Compound Name: Cyclo(Ile-Val)

Cat. No.: B1649274

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(isoleucyl-valyl), herein referred to as **Cyclo(Ile-Val)**. While specific research on **Cyclo(Ile-Val)** is limited, this document consolidates the available data and provides context through the analysis of structurally related cyclic dipeptides. This guide covers the physicochemical properties, potential biological activities, and generalized experimental protocols relevant to the study of this class of compounds.

Data Presentation

The following table summarizes the key quantitative data for **Cyclo(Ile-Val)**.

Property	Value	Reference
CAS Number	104068-43-1	[1][2]
Molecular Weight	212.29 g/mol	[2][3]
Molecular Formula	C ₁₁ H ₂₀ N ₂ O ₂	[2][3]
Melting Point	115.41 °C	
Boiling Point	325.85 °C	
Known Sources	Panax notoginseng, Halobacillus litoralis	[1][4]
Reported Biological Activity	Moderate antifungal and weak antitumor activities in vitro	[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1][5]

Experimental Protocols

Detailed experimental protocols for the isolation and bioactivity screening of **Cyclo(Ile-Val)** are not extensively published. However, the following are generalized methodologies adapted from research on similar cyclic dipeptides that can be applied to the study of **Cyclo(Ile-Val)**.

General Protocol for Isolation from Natural Sources (e.g., Panax notoginseng)

- **Extraction:** The dried and powdered source material (e.g., roots of Panax notoginseng) is subjected to solvent extraction, typically with methanol or ethanol, at room temperature. This process is usually repeated multiple times to ensure maximum yield.
- **Solvent Partitioning:** The crude extract is then concentrated under reduced pressure and partitioned between different solvents of varying polarity, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity. Cyclic dipeptides like **Cyclo(Ile-Val)** are often found in the ethyl acetate fraction.

- **Chromatographic Separation:** The bioactive fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
- **Purification:** Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 column, to yield the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for Antifungal Activity Assessment (Broth Microdilution Assay)

- **Preparation of Fungal Inoculum:** A suspension of the test fungus (e.g., *Candida albicans*) is prepared in a suitable broth medium (e.g., RPMI-1640) and its concentration is adjusted to a standard (e.g., 0.5 McFarland standard).
- **Serial Dilution:** **Cyclo(Ile-Val)** is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then made in a 96-well microtiter plate containing the broth medium.
- **Inoculation and Incubation:** The fungal inoculum is added to each well. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- **Determination of Minimum Inhibitory Concentration (MIC):** The MIC is determined as the lowest concentration of **Cyclo(Ile-Val)** at which no visible growth of the fungus is observed.

Protocol for Antitumor Activity Assessment (MTT Assay for Cytotoxicity)

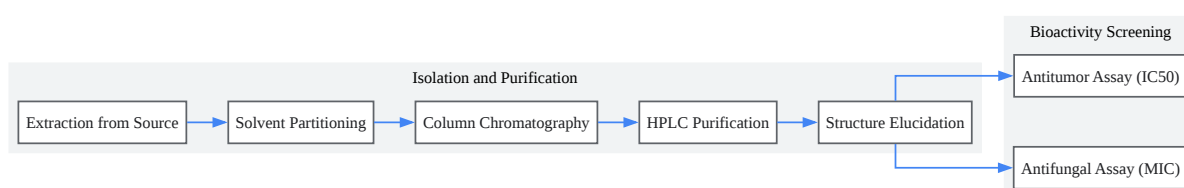
- **Cell Culture:** Human cancer cell lines (e.g., HeLa, HepG2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

- **Treatment:** The cells are treated with various concentrations of **Cyclo(Ile-Val)** for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization and Absorbance Reading:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

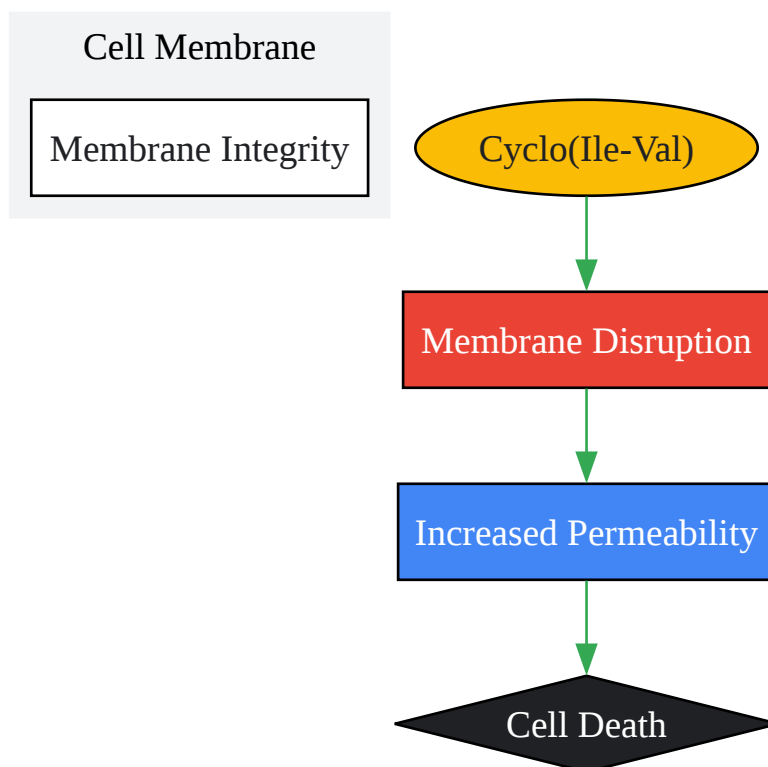
The primary mechanism of action for many bioactive cyclic dipeptides is the disruption of cell membrane integrity.[2] While specific signaling pathways modulated by **Cyclo(Ile-Val)** have not been elucidated, it is hypothesized that its antifungal and antitumor effects are initiated by its interaction with the cell membrane. This interaction can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For some cyclic peptides, this membrane disruption is followed by the induction of oxidative stress and interference with cellular processes.

Mandatory Visualizations



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A generalized experimental workflow for the study of **Cyclo(Ile-Val)**.



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The proposed mechanism of action for **Cyclo(Ile-Val)**.

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